N,O-Bis[(benzyloxy)carbonyl]tyrosine chemical structure and properties
N,O-Bis[(benzyloxy)carbonyl]tyrosine chemical structure and properties
This is an in-depth technical guide on N,O-Bis[(benzyloxy)carbonyl]tyrosine , structured for researchers and drug development professionals.
High-Purity Reagents for Peptide Therapeutics & Organic Synthesis
Executive Summary & Chemical Identity
N,O-Bis[(benzyloxy)carbonyl]tyrosine (commonly abbreviated as Z-Tyr(Z)-OH or Cbz-Tyr(Cbz)-OH ) is a specialized derivative of L-tyrosine utilized primarily as a protected building block in solution-phase peptide synthesis. Unlike the more common O-benzyl ether derivatives (e.g., Boc-Tyr(Bzl)-OH), this compound features a carbonate linkage on the phenolic side chain.[1]
This structural distinction is critical: while the N-terminal carbamate provides robust protection, the O-terminal carbonate introduces unique reactivity profiles, particularly regarding nucleophilic susceptibility.[1] This guide dissects these properties to prevent common synthetic failures such as premature deprotection or acyl migration.[1]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | (2S)-3-{4-[(benzyloxycarbonyl)oxy]phenyl}-2-[(benzyloxycarbonyl)amino]propanoic acid |
| Common Name | N,O-Di-Cbz-L-tyrosine; Z-Tyr(Z)-OH |
| CAS Number | 57228-56-5 (Specific to Bis-protected) |
| Molecular Formula | C₂₅H₂₃NO₇ |
| Molecular Weight | 449.45 g/mol |
| Chirality | L-isomer (S-configuration) |
Structural Analysis & Molecular Properties[1][3]
The molecule contains three distinct functional zones, each dictating its behavior in synthesis:
-
Alpha-Amine Protection (Carbamate): The
-Cbz group is stable to mild acids (TFA) and bases, serving as the primary anchor.[1] -
Phenolic Protection (Carbonate): The
-Cbz group forms a carbonate ester with the phenol. This is significantly more electrophilic than an ether linkage (e.g., -Bzl).[1] -
Carboxylic Acid: Free and available for activation/coupling.[1]
Physicochemical Data
| Property | Value / Characteristic | Experimental Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated.[1] |
| Melting Point | 115–118 °C | Sharp range indicates high purity.[1] |
| Solubility | Soluble: EtOAc, DMF, DCM, MeOHInsoluble: Water, Hexanes | Dissolve in EtOAc for extractive workups.[1] |
| pKa | ~3.8 (Carboxylic acid) | Phenol is masked; no high pKa inflection.[1] |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct reactivity zones of the molecule.
Figure 1: Structural reactivity map of Z-Tyr(Z)-OH highlighting the stability differential between the N-carbamate and O-carbonate.
Synthesis & Manufacturing Protocol
Methodology: Schotten-Baumann Reaction Objective: Simultaneous protection of amino and phenolic groups using Benzyl Chloroformate (Cbz-Cl).[1]
Expert Insight: The pH Control Factor
The synthesis relies on maintaining a basic pH to deprotonate both the amine and the phenol. However, excessive base can hydrolyze the newly formed O-carbonate.[1] The "Sweet Spot" is pH 9.0–10.0.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve L-Tyrosine (100 mmol) in 2N NaOH (200 mL) at 0°C.
-
Acylation: Add Benzyl Chloroformate (2.2 eq, 220 mmol) dropwise over 1 hour.
-
Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Workup:
-
Purification: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1] Recrystallize from EtOAc/Hexane.
Reactivity & Deprotection Mechanisms
The "Carbonate" Vulnerability
Unlike
-
Risk: During peptide coupling using primary amines, the
-Cbz group can be attacked, leading to -acylation of the incoming amine by the tyrosine side chain (transfer of the Cbz group). -
Mitigation: Use hindered bases (DIPEA) and avoid prolonged exposure to primary amines before activation.
Deprotection Workflow
Both protecting groups (N-Z and O-Z) are removed simultaneously via catalytic hydrogenolysis.
Standard Protocol:
-
Reagents: H₂ (1 atm), 10% Pd/C catalyst, Methanol or Acetic Acid solvent.
-
Mechanism: Palladium catalyzes the cleavage of the benzylic C-O bond, releasing toluene and carbamic/carbonic acid (which spontaneously decarboxylates).
Figure 2: Hydrogenolytic deprotection pathway yielding free L-Tyrosine.[1]
Quality Control & Analytics
To ensure suitability for pharmaceutical applications, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O gradient) | ≥ 98.5% |
| Identity | ¹H-NMR (DMSO-d₆) | Confirms 10 aromatic protons (2x Cbz) + 4 Tyr aromatic protons.[1] |
| Optical Rotation | Polarimetry ( | Specific rotation must match standard (typically negative in MeOH). |
| Water Content | Karl Fischer | ≤ 0.5% (Critical for coupling efficiency).[1] |
Self-Validating Check: In ¹H-NMR, look for two distinct benzylic methylene singlets (or AB quartets) around 5.0–5.2 ppm.[1] If only one integrates to 2H, you likely have the mono-protected Z-Tyr-OH.[1]
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Store at +2°C to +8°C. Keep container tightly closed.
-
Stability: Stable under recommended storage.[1] Avoid strong oxidizers and strong bases (which cleave the carbonate).
References
-
Wünsch, E. (1974).[1] Synthese von Peptiden. In: Houben-Weyl Methoden der Organischen Chemie, Vol 15/1. Thieme Stuttgart.[1] (Foundational text on Z-group synthesis).
-
Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Carbonate vs Carbamate stability).
-
Sigma-Aldrich. (2023).[1] Product Specification: N,O-Bis(benzyloxycarbonyl)-L-tyrosine. (Verified CAS 57228-56-5).
